2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one
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Overview
Description
2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one is a compound that features an imidazole ring, a phenyl group, and a dodecanone chain. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .
Preparation Methods
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the oxidation of glyoxal bisulfite with ammonia.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Chemical Reactions Analysis
2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one undergoes various types of chemical reactions:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various groups such as alkyl, aryl, or acyl groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its antibacterial, antifungal, and antiviral properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. It can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
These compounds share the imidazole ring but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
62514-49-2 |
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Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-phenyldodecan-1-one |
InChI |
InChI=1S/C21H30N2O/c1-2-3-4-5-6-7-8-12-15-20(23-17-16-22-18-23)21(24)19-13-10-9-11-14-19/h9-11,13-14,16-18,20H,2-8,12,15H2,1H3 |
InChI Key |
IWBFRWVQUMAJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
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